(R)-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid
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Overview
Description
®-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
®-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ®-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-Phenyl-2-(trifluoromethyl)butanoic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 5-Trifluoromethyl-2-formylphenylboronic acid
Comparison: ®-3-amino-4-(2-(trifluoromethyl)phenyl)butanoic acid is unique due to the presence of both an amino group and a trifluoromethyl group on the same molecule. This combination imparts distinct chemical and biological properties, such as enhanced reactivity and binding affinity, which are not observed in similar compounds .
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
(3R)-3-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(15)6-10(16)17/h1-4,8H,5-6,15H2,(H,16,17)/t8-/m1/s1 |
InChI Key |
VPYQIUMVXMMGSD-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)C(F)(F)F |
Origin of Product |
United States |
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